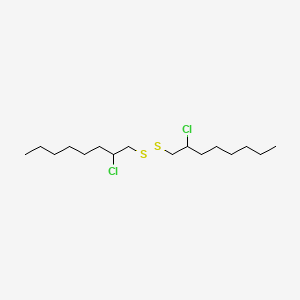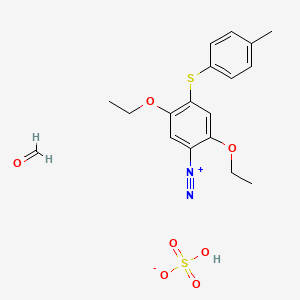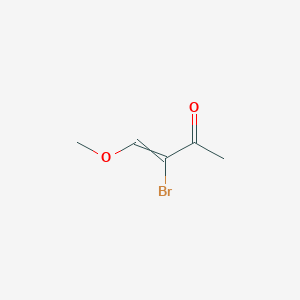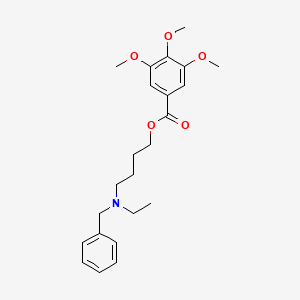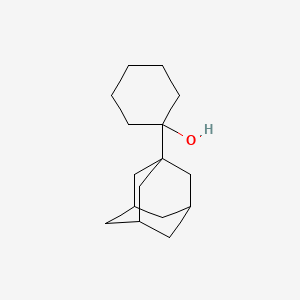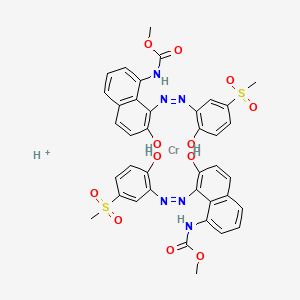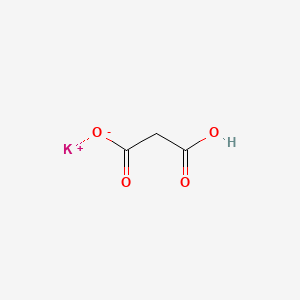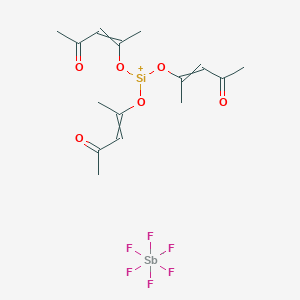
Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO')-, (OC-6-11)-, (OC-6-11)-hexafluoroantimonate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, (OC-6-11)-hexafluoroantimonate(1-) is a complex organosilicon compound It is characterized by the presence of silicon coordinated with three 2,4-pentanedionato ligands and hexafluoroantimonate as the counterion
Preparation Methods
The synthesis of Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, (OC-6-11)-hexafluoroantimonate(1-) typically involves the reaction of silicon(IV) chloride with 2,4-pentanedione in the presence of a base, followed by the addition of hexafluoroantimonic acid. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the stability of the intermediate and final products.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of silicon dioxide and other oxidation products.
Reduction: Reduction reactions can yield silicon-containing species with lower oxidation states.
Substitution: The ligands can be substituted with other donor molecules, altering the compound’s properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various donor ligands.
Scientific Research Applications
Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, (OC-6-11)-hexafluoroantimonate(1-) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a catalyst in organic reactions.
Biology: Its potential use in biological systems is being explored, particularly in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its use in drug delivery systems and as a component in medical imaging agents.
Industry: It is utilized in the production of advanced materials, including coatings and electronic components.
Mechanism of Action
The compound exerts its effects through the interaction of its silicon center with various molecular targets. The 2,4-pentanedionato ligands stabilize the silicon center, allowing it to participate in catalytic cycles and other chemical processes. The hexafluoroantimonate counterion plays a role in maintaining the overall charge balance and can influence the compound’s reactivity.
Comparison with Similar Compounds
Compared to other silicon-containing compounds, Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, (OC-6-11)-hexafluoroantimonate(1-) is unique due to its specific ligand arrangement and counterion. Similar compounds include:
Silicon(IV) chloride: A simpler silicon compound used in various industrial processes.
Tris(2,4-pentanedionato)aluminum: An aluminum analog with similar ligand coordination.
Hexafluoroantimonate salts: Other salts with different cations but the same anion, used in various chemical applications.
This compound’s unique combination of ligands and counterion gives it distinct properties that are valuable in both research and industrial applications.
Properties
CAS No. |
67251-37-0 |
|---|---|
Molecular Formula |
C15H21F6O6SbSi |
Molecular Weight |
561.16 g/mol |
IUPAC Name |
hexafluoroantimony(1-);tris(4-oxopent-2-en-2-yloxy)silanylium |
InChI |
InChI=1S/C15H21O6Si.6FH.Sb/c1-10(16)7-13(4)19-22(20-14(5)8-11(2)17)21-15(6)9-12(3)18;;;;;;;/h7-9H,1-6H3;6*1H;/q+1;;;;;;;+5/p-6 |
InChI Key |
QQRKCXUNBAIHMF-UHFFFAOYSA-H |
Canonical SMILES |
CC(=CC(=O)C)O[Si+](OC(=CC(=O)C)C)OC(=CC(=O)C)C.F[Sb-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)](/img/structure/B13775702.png)
![(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B13775703.png)

![benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B13775706.png)
![1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one](/img/structure/B13775709.png)
